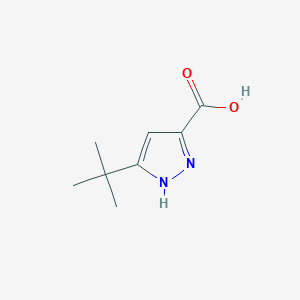

3-tert-butyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-tert-butyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-8(2,3)6-4-5(7(11)12)9-10-6/h4H,1-3H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRWZFJMPKHYIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366449 | |

| Record name | 3-tert-butyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83405-71-4, 1258323-01-1 | |

| Record name | 3-tert-butyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1258323-01-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for 3-tert-butyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the commercially available starting material, ethyl 4,4-dimethyl-3-oxopentanoate. The process involves a classical Knorr pyrazole synthesis followed by ester hydrolysis.

Core Synthesis Pathway

The synthesis of this compound is primarily achieved through a two-step reaction sequence:

-

Step 1: Knorr Pyrazole Synthesis. The process begins with the cyclocondensation of ethyl 4,4-dimethyl-3-oxopentanoate (also known as ethyl pivaloylacetate) with hydrazine hydrate. This reaction forms the pyrazole ring, yielding the intermediate compound, ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.

-

Step 2: Hydrolysis. The ethyl ester of the pyrazole intermediate is then hydrolyzed under basic conditions to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Reaction Scheme:

Procedure:

A solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq) in ethanol is treated with hydrazine monohydrate (1.1 eq). A catalytic amount of acetic acid is added to the mixture. The reaction is stirred at room temperature for 15 hours. After completion of the reaction, the mixture is poured into water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

Reaction Scheme:

Procedure:

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (1.0 eq) is dissolved in ethanol. To this solution, an aqueous solution of potassium hydroxide (2.0 eq) is added. The reaction mixture is heated to reflux for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is dissolved in water and acidified with 10% hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound as a white solid.[1]

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |

| Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | C10H16N2O2 | 196.25 | Solid | ~95 | 142 |

| This compound | C8H12N2O2 | 168.19 | White Solid | 92 | Not Available |

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |

| Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate | 6.55 (s, 1H), 4.34 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H), 1.32 (s, 9H) | Not Available |

| This compound | 1.24 (s, 9H, t-Bu), 5.74 (s, 1H, H-4) (Data for N-methylated derivative) | 30.4 (3Me, t-Bu), 32.4 (Cq, t-Bu), 103.7 (CH, C-4), 130.9 (Cq, C-5), 160.9 (Cq, C-3) (Data for N-methylated derivative)[2] |

Mandatory Visualization

Synthesis Pathway Diagram

Caption: Synthesis pathway of this compound.

Experimental Workflow: Step 1 - Knorr Pyrazole Synthesis

Caption: Experimental workflow for the synthesis of the pyrazole intermediate.

Experimental Workflow: Step 2 - Hydrolysis

Caption: Experimental workflow for the hydrolysis to the final product.

References

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 3-tert-butyl-1H-pyrazole-5-carboxylic acid (CAS RN: 83405-71-4). This molecule is of interest to the scientific community due to its pyrazole core, a scaffold known for a wide range of pharmacological activities.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available for related compounds, specific experimental values for this compound are not widely reported. Therefore, predicted values from computational models are included and are clearly designated as such.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | [1] |

| Molecular Weight | 168.19 g/mol | [1] |

| CAS Number | 83405-71-4 | [2] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| pKa | 3.60 ± 0.10 (Predicted) | |

| LogP | 1.6 (Predicted) | |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents (inferred from related compounds). Poorly soluble in water (predicted). |

Experimental Protocols: Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established methods for the synthesis of pyrazole-5-carboxylic acids, a robust two-step protocol can be proposed. This involves the Knorr pyrazole synthesis via a cyclocondensation reaction, followed by the hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate

This step involves the reaction of a β-ketoester, ethyl 4,4-dimethyl-3-oxopentanoate, with hydrazine.

Materials:

-

Ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol (solvent)

-

Glacial acetic acid (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4-dimethyl-3-oxopentanoate in ethanol.

-

Add a catalytic amount of glacial acetic acid to the solution.

-

Slowly add hydrazine hydrate to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

The crude ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

This step involves the saponification of the ester to the corresponding carboxylic acid.

Materials:

-

Ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate (from Step 1) (1.0 eq)

-

Sodium hydroxide (or Lithium hydroxide) (2.0 eq)

-

Water/Ethanol mixture (solvent)

-

Hydrochloric acid (to acidify)

Procedure:

-

Dissolve the ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate in a mixture of water and ethanol.

-

Add a solution of sodium hydroxide and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with hydrochloric acid.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

Potential Biological Activity and Signaling Pathway Involvement

While no specific biological studies on this compound have been identified, the pyrazole scaffold is a well-established pharmacophore in medicinal chemistry.[3] Derivatives of pyrazole are known to exhibit a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[4]

Many of these effects are attributed to the inhibition of specific enzymes involved in key signaling pathways. Notably, pyrazole derivatives have been extensively investigated as:

-

Cyclooxygenase (COX) Inhibitors: The anti-inflammatory properties of many pyrazole-containing drugs, such as celecoxib, are due to their selective inhibition of the COX-2 enzyme.[5][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.

-

Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors.[7][8][9] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting specific kinases, such as c-Jun N-terminal kinase (JNK) or various receptor tyrosine kinases, pyrazole derivatives can exert anticancer and anti-inflammatory effects.[10]

Given the structural features of this compound, it is plausible that it could exhibit inhibitory activity against enzymes such as COX or various kinases. Further research is required to elucidate its specific biological targets and mechanism of action.

Visualizations

Synthesis Workflow

Caption: Synthetic route to this compound.

Potential Signaling Pathway Interactions

Caption: Potential inhibitory effects on key signaling pathways.

References

- 1. achmem.com [achmem.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

3-tert-butyl-1H-pyrazole-5-carboxylic acid CAS number and structure

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carboxylic Acid

This technical guide provides comprehensive information on this compound, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Core Compound Identification

Chemical Structure:

The structure of this compound consists of a pyrazole ring substituted with a tert-butyl group at position 3 and a carboxylic acid group at position 5.

CAS Number: 83405-71-4[1]

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its common N-substituted analogs is presented below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | This compound | 1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid | 3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid |

| CAS Number | 83405-71-4[1] | 100957-85-5[2] | 93045-47-7[3][4][5][6] |

| Molecular Formula | C₈H₁₂N₂O₂[7] | C₁₅H₁₈N₂O₂[2] | C₁₄H₁₆N₂O₂[3][5] |

| Molecular Weight | 168.19 g/mol [7] | 258.32 g/mol [2] | 244.29 g/mol [3] |

| SMILES | CC(C)(C)C1=CC(=NN1)C(=O)O[7] | C1=CC=C(C=C1)CN2N=C(C=C2C(=O)O)C(C)(C)C | CC(C)(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O |

| Storage | Sealed in dry, Room Temperature[7] | Not specified | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is a critical aspect of its application in research. The general synthetic strategy involves the construction of the pyrazole ring, followed by functional group manipulations.

Logical Synthesis Workflow

The primary route for synthesizing substituted pyrazole-5-carboxamides, which are common derivatives, begins with the construction of the core pyrazole ring system, followed by modification of the carboxylic acid moiety. This workflow allows for late-stage diversification, which is highly valuable in drug discovery programs.[8]

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester via Knorr Cyclization

This protocol describes the formation of the pyrazole ring from a β-ketoester and a hydrazine derivative.

-

Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.

-

Materials:

-

Appropriate β-ketoester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) (1.0 eq)

-

Hydrazine hydrate or a substituted hydrazine hydrochloride (1.0 - 1.2 eq)

-

Solvent (e.g., Ethanol, Acetic Acid)

-

-

Procedure:

-

Dissolve the hydrazine derivative in the chosen solvent (e.g., ethanol).[8]

-

If using a hydrochloride salt, add a base like sodium acetate to liberate the free hydrazine.

-

Add the β-ketoester dropwise to the stirred hydrazine solution at room temperature.[8]

-

Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]

-

Upon completion (typically 2-6 hours), allow the mixture to cool to room temperature.[8]

-

Reduce the solvent volume under reduced pressure. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol 2: Hydrolysis to this compound

This protocol details the conversion of the pyrazole ester to the target carboxylic acid.

-

Objective: To synthesize this compound from its corresponding ester.

-

Materials:

-

Procedure:

-

Dissolve the pyrazole ester in the solvent system (e.g., ethanol).[9][10]

-

Add an aqueous solution of the base (e.g., KOH) to the ester solution.[9][10]

-

Heat the mixture to reflux for several hours (typically 3 hours) until TLC indicates the complete consumption of the starting material.[9][10]

-

Cool the reaction mixture and remove the organic solvent under reduced pressure.[9][10]

-

Dissolve the remaining aqueous residue in water and acidify with 1M HCl until a precipitate forms.[9][10]

-

Filter the solid precipitate, wash with cold water, and dry to yield the carboxylic acid.[9][10]

-

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Pyrazole derivatives are known to exhibit diverse pharmacological activities.

-

Anticancer Activity: Numerous pyrazole-containing compounds have been investigated as potential anticancer agents. For instance, certain carbohydrazide derivatives of pyrazole have shown cytotoxicity against lung cancer cell lines like A549.[11]

-

Enzyme Inhibition: The pyrazole core is present in several FDA-approved drugs, including the selective COX-2 inhibitor Celecoxib, highlighting its importance in designing enzyme inhibitors.[11]

-

Bioisosteric Replacement: In drug design, the carboxylic acid moiety can sometimes be replaced with bioisosteres like tetrazoles to improve pharmacokinetic properties such as metabolic stability and lipophilicity.[12] The availability of this compound provides a versatile starting point for creating libraries of compounds for screening and lead optimization.

The tert-butyl group on the pyrazole ring can provide steric bulk, which can influence binding selectivity and improve metabolic stability by blocking potential sites of oxidation. This makes the title compound a valuable building block for developing new therapeutic agents.

References

- 1. 83405-71-4|3-(tert-Butyl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. 93045-47-7|3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid [oakwoodchemical.com]

- 6. CAS#:93045-47-7 | 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | Chemsrc [chemsrc.com]

- 7. achmem.com [achmem.com]

- 8. benchchem.com [benchchem.com]

- 9. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

The Genesis and Evolution of Pyrazole-5-Carboxylic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its discovery and the subsequent exploration of its derivatives have paved the way for numerous therapeutic agents and valuable agrochemicals. Among the vast family of pyrazole-containing compounds, pyrazole-5-carboxylic acids represent a particularly significant subclass, serving as crucial building blocks and pharmacophores in a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole-5-carboxylic acids, offering detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers and drug development professionals in this dynamic field.

The journey of pyrazoles began in 1883 with the pioneering work of German chemist Ludwig Knorr. While investigating the reaction of ethyl acetoacetate with phenylhydrazine, he serendipitously synthesized a pyrazolone derivative, a discovery that marked the dawn of pyrazole chemistry.[1] This initial breakthrough laid the groundwork for the development of the first fully synthetic drug, Antipyrine, a pyrazolone-based analgesic and antipyretic. Although not a pyrazole-5-carboxylic acid itself, Antipyrine's success spurred immense interest in the pyrazole scaffold and its therapeutic potential.

The introduction of a carboxylic acid moiety at the 5-position of the pyrazole ring significantly expanded the synthetic and medicinal utility of this heterocyclic system. The acidic functionality provides a handle for further chemical modifications, enabling the creation of diverse libraries of compounds for biological screening. Moreover, the carboxylic acid group can participate in crucial interactions with biological targets, such as hydrogen bonding, enhancing the binding affinity and specificity of drug candidates.

This guide will delve into the historical context of the initial pyrazole syntheses, trace the evolution of methods specifically tailored for the preparation of pyrazole-5-carboxylic acids, and explore their impact on medicinal chemistry, from early applications to their role in modern drug discovery.

The Dawn of Pyrazole Chemistry: Knorr's Seminal Synthesis

The first synthesis of a substituted pyrazole was achieved by Ludwig Knorr in 1883 through the condensation of a β-ketoester with a hydrazine derivative.[1] This reaction, now famously known as the Knorr pyrazole synthesis, remains a fundamental and widely used method for constructing the pyrazole ring.

Experimental Protocol: Knorr's Synthesis of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Antipyrine Precursor)

This protocol is adapted from the historical context of Knorr's work and serves to illustrate the foundational principles of pyrazole synthesis.

Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Ethanol

-

Sodium hydroxide

-

Methyl iodide

Procedure:

-

Condensation: In a round-bottom flask, equimolar amounts of ethyl acetoacetate and phenylhydrazine are dissolved in ethanol. The mixture is heated under reflux for 2-4 hours.

-

Cyclization: After cooling, a solution of sodium hydroxide in ethanol is added to the reaction mixture to facilitate the cyclization of the intermediate hydrazone to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

-

Isolation: The solvent is removed under reduced pressure, and the residue is acidified with a dilute mineral acid to precipitate the pyrazolone product. The solid is collected by filtration, washed with cold water, and dried.

-

N-Methylation (for Antipyrine): The resulting pyrazolone is then treated with a methylating agent, such as methyl iodide, in the presence of a base to yield Antipyrine.

Logical Workflow for Knorr's Pyrazole Synthesis

Caption: A workflow diagram illustrating the key steps in Ludwig Knorr's original synthesis of a pyrazolone, a precursor to the first synthetic drug, Antipyrine.

Evolution of Synthetic Methodologies for Pyrazole-5-Carboxylic Acids

While Knorr's synthesis provided a general route to pyrazoles, the specific and efficient synthesis of pyrazole-5-carboxylic acids required the development of more tailored methodologies. Over the decades, a variety of synthetic strategies have emerged, offering access to a wide range of substituted pyrazole-5-carboxylic acids.

From β-Diketones and Hydrazines

A classical and versatile approach involves the reaction of a 1,3-dicarbonyl compound, where one of the carbonyl groups is part of a carboxylic acid or ester, with a hydrazine derivative.

Materials:

-

Ethyl benzoylpyruvate (a β-ketoester)

-

Phenylhydrazine

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylpyruvate (1 equivalent) and phenylhydrazine (1 equivalent) in ethanol.

-

Condensation and Cyclization: Add a catalytic amount of glacial acetic acid to the mixture. Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.

-

Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide or lithium hydroxide, followed by acidification.

Via [3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition reactions offer a powerful and often regioselective route to pyrazole-5-carboxylic acids. A common strategy involves the reaction of a diazo compound with an activated alkyne, such as an propiolate ester.

Materials:

-

Ethyl diazoacetate

-

Ethyl propiolate

-

Diethyl ether (anhydrous)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl propiolate (1 equivalent) in anhydrous diethyl ether.

-

Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate (1.1 equivalents) in anhydrous diethyl ether to the stirred solution of ethyl propiolate at room temperature. The reaction is often exothermic and may require cooling.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials. The reaction is typically stirred at room temperature for 12-24 hours.

-

Work-up: Once the reaction is complete, the solvent is carefully removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield ethyl pyrazole-3,5-dicarboxylate.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry has seen a surge in the development of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of highly substituted pyrazole-5-carboxylates.

Experimental Workflow for a Four-Component Synthesis of a Pyrano[2,3-c]pyrazole-5-carboxylate

Caption: A simplified workflow for a four-component reaction to synthesize a complex pyrazole-5-carboxylate derivative, highlighting the efficiency of modern synthetic methods.

Quantitative Data on Pyrazole-5-Carboxylic Acid Synthesis

The efficiency of different synthetic methods for preparing pyrazole-5-carboxylic acids and their esters can vary significantly depending on the specific substrates and reaction conditions. The following table summarizes representative yield data from the literature for various synthetic approaches.

| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |

| Knorr-type Cyclocondensation | Ethyl 2,4-dioxovalerate, Hydrazine hydrate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 74-97 | [Internal Database] |

| [3+2] Cycloaddition | Ethyl diazoacetate, α-methylene carbonyl compounds | Ethyl pyrazole-5-carboxylates | Good yields | [Internal Database] |

| One-pot from Arenes | Arene, Carboxylic acids, Hydrazine | 3,5-Disubstituted pyrazoles | Moderate to high | [Internal Database] |

| From Pyranones | 2,3-dihydro-4H-pyran-4-ones, Arylhydrazines | 5-Substituted pyrazoles | 57-86 | [Internal Database] |

| Hydrolysis of Ester | Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate | 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid | High | [Internal Database] |

Medicinal Chemistry and Biological Significance

The pyrazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The carboxylic acid group often serves as a key interaction point with the biological target, or as a handle for prodrug strategies to improve pharmacokinetic properties.

Case Study 1: Celecoxib and the COX-2 Signaling Pathway

Celecoxib (Celebrex®) is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The core structure of celecoxib features a pyrazole ring, although not a carboxylic acid derivative itself, its discovery was a landmark in pyrazole-based drug design. The inhibition of COX-2 is a key mechanism for reducing inflammation and pain.

COX-2 Signaling Pathway in Inflammation

Caption: The COX-2 signaling pathway, illustrating how inflammatory stimuli lead to the production of prostaglandins that mediate pain and inflammation, and the inhibitory action of celecoxib.

Case Study 2: Rimonabant and the Cannabinoid Receptor 1 (CB1) Signaling Pathway

Rimonabant, a pyrazole derivative, was developed as an anorectic anti-obesity drug. It acts as an inverse agonist for the cannabinoid receptor CB1. While withdrawn from the market due to psychiatric side effects, its mechanism of action provides a valuable case study.

CB1 Receptor Signaling Pathway

Caption: A simplified diagram of the cannabinoid receptor 1 (CB1) signaling pathway, showing how endocannabinoids can lead to appetite stimulation and the antagonistic action of rimonabant.

Early Applications in the Dye Industry

Beyond their medicinal importance, pyrazole derivatives, including those with carboxylic acid functionalities, found early applications in the burgeoning synthetic dye industry of the late 19th and early 20th centuries. The pyrazolone structure, in particular, proved to be a versatile chromophore. Tartrazine (FD&C Yellow No. 5), a synthetic lemon-yellow azo dye, is a prominent example. Its structure contains a pyrazolone-3-carboxylic acid moiety, which is crucial for its color and solubility properties. The synthesis of such dyes often involves the diazotization of an aromatic amine and subsequent coupling with a pyrazolone derivative.

Conclusion

From their serendipitous discovery in the late 19th century to their current status as indispensable scaffolds in drug discovery, pyrazole-5-carboxylic acids have a rich and evolving history. The journey from Knorr's foundational synthesis to the development of sophisticated multicomponent reactions highlights the ingenuity and progress in the field of organic chemistry. The diverse biological activities exhibited by this class of compounds, exemplified by their roles as anti-inflammatory agents and metabolic modulators, underscore their profound impact on medicinal chemistry. For researchers and drug development professionals, a deep understanding of the history, synthesis, and biological context of pyrazole-5-carboxylic acids is paramount for the continued innovation of novel therapeutics. This guide has aimed to provide a solid foundation in these areas, equipping the scientific community with the knowledge to build upon this remarkable chemical legacy.

References

Spectroscopic and Structural Analysis of 3-tert-butyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-tert-butyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a compilation of predicted spectroscopic values based on the analysis of closely related analogues. It also outlines standard experimental protocols for obtaining and verifying this data.

Predicted Spectroscopic Data

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from documented spectra of similar pyrazole derivatives.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~13.0 - 12.0 | br s | 1H | COOH | Chemical shift is concentration-dependent and this proton may exchange with D₂O. |

| ~6.6 - 6.4 | s | 1H | H-4 | The chemical shift is influenced by the electronic effects of the adjacent substituents. |

| ~1.3 - 1.2 | s | 9H | C(CH₃)₃ | A sharp singlet characteristic of the tert-butyl group. |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~162 | C=O | Carboxylic acid carbonyl carbon. |

| ~159 | C-3 | Carbon bearing the tert-butyl group. |

| ~140 | C-5 | Carbon bearing the carboxylic acid group. |

| ~105 | C-4 | Protonated carbon of the pyrazole ring. |

| ~32 | C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~30 | C(C H₃)₃ | Methyl carbons of the tert-butyl group. |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (from COOH, hydrogen-bonded) |

| ~3100 | Medium | N-H stretch |

| 2960-2870 | Medium-Sharp | C-H stretch (tert-butyl) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | C=N stretch (pyrazole ring) |

| ~1550 | Medium | C=C stretch (pyrazole ring) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion | Notes |

| 182 | [M]⁺ | Molecular ion peak. |

| 167 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl moiety. |

| 137 | [M - COOH]⁺ | Loss of the carboxylic acid group. |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation. |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to observe the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring.

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: -2 to 16 ppm.

-

-

Referencing: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is used as the internal standard.

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096 (or more, depending on sample concentration).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -10 to 200 ppm.

-

-

Referencing: The solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm) is used as the internal standard.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a GC inlet.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and less volatile compounds. The sample solution is infused directly or via an LC system.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer is used to determine the exact mass and elemental composition.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Tautomeric Forms of the Compound.

Note: The images in the second diagram are placeholders and would need to be replaced with actual chemical structure images for a final document.

Tautomerism in 3-tert-butyl-1H-pyrazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the tautomerism of 3-tert-butyl-1H-pyrazole-5-carboxylic acid. While direct experimental studies on this specific molecule are not extensively available in published literature, this guide synthesizes established principles of pyrazole chemistry, spectroscopic data from analogous compounds, and computational predictions to offer a comprehensive understanding of its tautomeric behavior. The competing electronic effects of the electron-donating tert-butyl group and the electron-withdrawing carboxylic acid group create a nuanced equilibrium. This guide outlines the theoretical basis for the tautomerism, predicted spectroscopic characteristics, detailed experimental protocols for empirical investigation, and potential implications for its application in drug discovery and development.

Introduction to Pyrazole Tautomerism

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A key characteristic of N-unsubstituted pyrazoles is annular prototropic tautomerism, where a proton can reside on either of the two ring nitrogen atoms. This results in an equilibrium between two tautomeric forms. For unsymmetrically substituted pyrazoles, such as this compound, the two tautomers are non-equivalent and will exist in a specific ratio determined by their relative stabilities.

The position of this equilibrium is influenced by several factors:

-

Electronic Effects of Substituents: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyrazole ring significantly impact the electron density at the nitrogen atoms, thereby influencing the stability of the respective tautomers.

-

Solvent Polarity: The polarity and hydrogen-bonding capabilities of the solvent can preferentially solvate and stabilize one tautomer over the other.

-

Temperature: The tautomeric equilibrium is temperature-dependent, with changes in temperature shifting the equilibrium towards the thermodynamically favored tautomer.

-

Physical State: The tautomeric preference in the solid state can differ from that in solution due to packing forces and intermolecular interactions in the crystal lattice.

Tautomeric Equilibrium of this compound

The tautomeric equilibrium for this compound involves two potential forms: This compound and 5-tert-butyl-1H-pyrazole-3-carboxylic acid .

this compound

this compound

>]; Tautomer2 [label=<

5-tert-butyl-1H-pyrazole-3-carboxylic acid

5-tert-butyl-1H-pyrazole-3-carboxylic acid

>]; Tautomer1 -> Tautomer2 [dir=both, label=" H⁺ shift"]; } }

Caption: Annular prototropic tautomerism in 3(5)-tert-butyl-1H-pyrazole-5(3)-carboxylic acid.

The position of this equilibrium is dictated by the opposing electronic effects of the substituents. The tert-butyl group is an electron-donating group, which is known to favor the tautomer where it is located at the 3-position.[1] Conversely, the carboxylic acid group is an electron-withdrawing group, which tends to stabilize the tautomer where it is positioned at the 5-position.[1] This creates a competitive scenario, and the predominant tautomer will be the one where the combination of these effects leads to the lowest overall energy state. Computational studies on substituted pyrazoles suggest that electron-donating groups often have a stronger directing effect, which would imply a preference for the This compound tautomer. However, the precise equilibrium constant (KT) would need to be determined experimentally.

Predicted Spectroscopic Data

1H and 13C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying tautomerism.[2] In cases of rapid proton exchange between the two nitrogen atoms, the signals for the C3/C5 carbons and their attached substituents will appear as averaged signals. At lower temperatures, this exchange can be slowed, allowing for the observation of distinct signals for each tautomer.

Table 1: Predicted 1H and 13C NMR Chemical Shifts (δ in ppm)

| Assignment | Predicted 1H Chemical Shift | Predicted 13C Chemical Shift | Notes |

| Pyrazole H4 | 6.5 - 7.0 | 105 - 115 | The chemical shift of the H4 proton is sensitive to the electronic environment of the ring. |

| Carboxylic Acid OH | 12.0 - 14.0 (broad) | - | The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift. |

| Pyrazole NH | 13.0 - 15.0 (broad) | - | The pyrazole NH proton is also acidic and will appear as a broad signal at a very downfield chemical shift. |

| tert-Butyl CH3 | 1.2 - 1.5 | 30 - 32 | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

| tert-Butyl C(CH3)3 | - | 32 - 35 | The quaternary carbon of the tert-butyl group. |

| Pyrazole C3/C5 | - | 140 - 160 | The chemical shifts of the C3 and C5 carbons are highly dependent on the tautomeric form and will be averaged in the case of rapid exchange. |

| Carboxylic Acid C=O | - | 160 - 175 | The carbonyl carbon of the carboxylic acid. |

Note: These are predicted ranges and actual values may vary depending on the solvent and temperature.

FTIR Spectroscopy

Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule.

Table 2: Predicted FTIR Absorption Bands

| Functional Group | Predicted Wavenumber (cm-1) | Intensity | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. |

| N-H (Pyrazole) | 3100 - 3300 | Medium, Broad | The N-H stretching vibration of the pyrazole ring. |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong | The carbonyl stretch of the carboxylic acid. Its position can be influenced by hydrogen bonding. |

| C=N, C=C (Pyrazole Ring) | 1400 - 1600 | Medium | Stretching vibrations of the pyrazole ring. |

Experimental Protocols

To empirically determine the tautomeric equilibrium of this compound, the following experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route can be adapted from known procedures for the synthesis of pyrazole-3,5-dicarboxylic acids and other substituted pyrazoles.[3][4]

Caption: Proposed synthetic workflow for this compound.

Protocol:

-

Claisen Condensation: React pinacolone with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding 1,3-diketone intermediate.

-

Cyclization: Treat the diketone intermediate with hydrazine hydrate in a suitable solvent, such as ethanol. Refluxing the mixture will facilitate the cyclization reaction to form the pyrazole ring, yielding ethyl 3-tert-butyl-1H-pyrazole-5-carboxylate.

-

Saponification: Hydrolyze the resulting ester to the carboxylic acid by heating with an aqueous solution of a base, such as sodium hydroxide.

-

Acidification and Isolation: After the hydrolysis is complete, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound. The solid product can then be collected by filtration, washed with cold water, and dried. Purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

NMR Spectroscopic Analysis of Tautomerism

Objective: To determine the tautomeric ratio in different solvents and at various temperatures.

Materials:

-

Synthesized this compound

-

Deuterated solvents: DMSO-d6, CDCl3, Methanol-d4

-

NMR spectrometer (400 MHz or higher) with variable temperature capabilities

Procedure:

-

Prepare NMR samples of the compound in each of the deuterated solvents at a concentration of approximately 10-20 mg/mL.

-

Acquire 1H and 13C NMR spectra at room temperature (e.g., 298 K).

-

For each sample, perform a low-temperature NMR study. Decrease the temperature in increments of 10-20 K (e.g., from 298 K down to 213 K or lower, depending on the solvent's freezing point).

-

At each temperature, acquire 1H and 13C NMR spectra.

-

Analyze the spectra for the appearance of separate signals for the two tautomers at lower temperatures. The broadening and eventual splitting of the C3/C5 and other relevant signals are indicative of slowing proton exchange.

-

If distinct signals are observed, determine the tautomeric ratio by integrating the corresponding proton signals for each tautomer.

Caption: Experimental workflow for the NMR spectroscopic analysis of tautomerism.

X-ray Crystallography

Objective: To determine the tautomeric form present in the solid state.

Protocol:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

-

Mount a suitable crystal on a goniometer head and collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure to determine the atomic positions and connectivity, which will unambiguously identify the tautomer present in the solid state.

Conclusion and Implications for Drug Development

The tautomeric state of a molecule can have a profound impact on its physicochemical properties, including its pKa, lipophilicity, hydrogen bonding capabilities, and overall three-dimensional shape. These properties are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile. For this compound, understanding the predominant tautomer and the dynamics of the equilibrium is essential for:

-

Structure-Activity Relationship (SAR) Studies: A clear understanding of the active tautomer is crucial for rational drug design and the interpretation of SAR data.

-

Pharmacokinetic Profiling: The tautomeric ratio can influence absorption, distribution, metabolism, and excretion (ADME) properties.

-

Intellectual Property: Different tautomers may be considered distinct chemical entities, which has implications for patent claims.

This guide provides a robust framework for the investigation of tautomerism in this compound. While further experimental work is required for definitive characterization, the principles and protocols outlined herein offer a clear path forward for researchers in the field.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Solubility of 3-tert-butyl-1H-pyrazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of 3-tert-butyl-1H-pyrazole-5-carboxylic acid. Due to the limited publicly available quantitative data for this specific compound, this guide also draws upon the general characteristics of pyrazole-based compounds to infer likely solubility properties and outlines the necessary experimental protocols for its determination.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with a bulky tert-butyl group and a carboxylic acid functional group. Pyrazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The solubility of this compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation and application in various research and development stages.

Expected Solubility Profile

Generally, pyrazole-containing molecules exhibit varied solubility. For instance, the parent compound, 1H-pyrazole, has limited solubility in water but is more soluble in organic solvents like ethanol, methanol, and acetone.[1] The solubility of pyrazine-2-carboxylic acid, another heterocyclic carboxylic acid, is notable in water and polar organic solvents such as ethanol, acetone, and DMSO, while being low in non-polar solvents like hexane and toluene.[2] This principle of "like dissolves like" is a key consideration.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound, a standardized experimental approach is necessary. The following outlines a typical protocol for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a range of pharmaceutically and chemically relevant solvents at a controlled temperature.

Materials:

-

This compound (high purity)

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and a non-polar solvent such as hexane or toluene).

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C) to reach equilibrium. The time to reach equilibrium should be determined experimentally but is typically 24-48 hours.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant. To avoid aspirating solid particles, the use of a filter syringe is recommended.

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound.

-

-

Data Reporting:

-

The solubility is expressed in units such as mg/mL, g/L, or mol/L.

-

The following diagram illustrates the general workflow for this experimental determination.

Caption: A flowchart of the experimental procedure for determining the solubility of a compound.

Data Presentation

While quantitative data from literature is unavailable, a well-structured table is essential for presenting experimentally determined solubility values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Data not available | Data not available | HPLC |

| PBS (pH 7.4) | 37 | Data not available | Data not available | HPLC |

| Methanol | 25 | Data not available | Data not available | HPLC |

| Ethanol | 25 | Data not available | Data not available | HPLC |

| Acetone | 25 | Data not available | Data not available | HPLC |

| DMSO | 25 | Data not available | Data not available | HPLC |

| Hexane | 25 | Data not available | Data not available | HPLC |

This table should be populated with experimentally determined values.

Logical Relationships in Solubility Studies

The solubility of an active pharmaceutical ingredient (API) like this compound is a cornerstone for its development. The following diagram illustrates the central role of solubility in the broader context of drug development.

Caption: The relationship between solubility and key stages of drug development.

Conclusion

The solubility of this compound is a fundamental property that requires experimental determination. While a precise solubility profile from existing literature is not available, this guide provides a framework for its systematic evaluation. Understanding the solubility of this compound in various solvents is crucial for its handling, formulation, and interpretation of its biological activity in preclinical and clinical studies. Researchers are strongly encouraged to perform the described experimental protocols to generate reliable and reproducible solubility data to support their drug discovery and development efforts.

References

The Pyrazole Scaffold: A Computational and Theoretical Guide to Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile chemical nature and ability to form a multitude of interactions with biological targets have led to the development of numerous therapeutic agents. This technical guide delves into the theoretical and computational methodologies that are accelerating the discovery and design of novel pyrazole derivatives, providing a roadmap for researchers in the field.

Core Computational Strategies in Pyrazole Drug Design

Modern drug discovery heavily relies on a synergistic interplay between experimental synthesis and in silico modeling. For pyrazole derivatives, computational studies are instrumental in elucidating structure-activity relationships (SAR), predicting biological activity, and understanding interaction mechanisms at the molecular level. The primary computational techniques employed include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are pivotal for predicting the activity of novel, unsynthesized pyrazole derivatives, thereby prioritizing synthetic efforts.

A typical 2D-QSAR study involves the generation of molecular descriptors (e.g., topological, electronic, physicochemical) for a set of pyrazole derivatives with known biological activity (e.g., IC₅₀ values). Statistical methods, such as multiple linear regression (MLR), are then used to build a predictive model. For instance, a 2D-QSAR model was developed for a series of in-house synthesized pyrazole derivatives against various cancer cell lines, including prostate (PC-3) and skin (B16F10) cancer, to predict their anti-proliferative potential.[1]

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this by considering the three-dimensional properties of the molecules. These models provide contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity, offering crucial insights for rational drug design.[2][3][4] Such studies have been successfully applied to design potent pyrazole-based inhibitors for targets like rearranged during transfection (RET) kinase and acetylcholinesterase (AChE).[2][3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (e.g., a pyrazole derivative) when it interacts with a target protein. This method is essential for understanding the binding mode of inhibitors and for virtual screening of large compound libraries to identify potential hits.

Docking studies have been extensively used to investigate pyrazole derivatives as inhibitors of various enzymes, including protein kinases (e.g., VEGFR-2, Aurora A, CDK2), acetylcholinesterase, and the main protease (Mpro) of SARS-CoV-2.[5][6][7] These studies reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the pyrazole scaffold and the amino acid residues in the active site of the target protein. For example, docking studies of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have provided a theoretical framework for designing new anticancer agents.[5]

Density Functional Theory (DFT)

DFT is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. In the context of pyrazole derivatives, DFT calculations are employed to determine optimized molecular geometries, calculate electronic properties like HOMO-LUMO energy gaps, and analyze molecular electrostatic potential (MEP) maps.[8][9] This information is valuable for understanding the intrinsic reactivity of the compounds and for parameterizing molecular mechanics force fields used in molecular dynamics simulations. DFT studies have been used to shed light on the chemical reactivity and stability of novel pyrazole derivatives designed as potent acetylcholinesterase inhibitors.[3][10]

A Synergistic Workflow for Pyrazole Derivative Drug Discovery

The integration of these computational methods provides a powerful workflow for the rational design of pyrazole-based drugs. This process typically starts with the identification of a biological target and a set of known active compounds.

References

- 1. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational design and synthesis of pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors: An integrated approach merging combinatorial chemistry, molecular docking, and deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, molecular docking, and biological evaluation of novel 2-pyrazoline derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, computational and biological study of pyrazole derivatives [ouci.dntb.gov.ua]

- 10. Frontiers | Design of novel pyrazole and benzofuran-based derivatives as potent acetylcholinesterase inhibitors for Alzheimer’s disease management [frontiersin.org]

The Fundamental Reactivity of the Pyrazole Carboxylic Acid Moiety: A Technical Guide for Drug Development

The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents.[1][2] Its prevalence stems from the unique combination of the pyrazole ring's metabolic stability, its capacity for diverse molecular interactions, and the versatile chemical reactivity of the appended carboxylic acid group.[3][4] This guide provides an in-depth exploration of the synthesis, core reactivity, and advanced applications of this moiety, tailored for researchers, scientists, and drug development professionals.

I. Synthesis of Pyrazole Carboxylic Acids

The construction of the pyrazole carboxylic acid core can be achieved through several robust synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Key Synthetic Approaches:

-

Cyclocondensation of β-Dicarbonyl Compounds: The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[1][5] This approach offers a high degree of control over the substituent placement on the pyrazole ring.

-

1,3-Dipolar Cycloaddition: This method utilizes the reaction of a diazo compound with an alkyne, such as an acetylenic ester, to form the pyrazole ring.[6][7] It is particularly effective for accessing specific regioisomers.[7]

-

Oxidation of Precursors: Pyrazole carboxylic acids can be readily prepared by the oxidation of pyrazoles bearing an oxidizable group, most commonly a methyl group, at the desired position using strong oxidizing agents like potassium permanganate.[8][9]

-

Direct Carboxylation: Introduction of a carboxyl group onto a pre-formed pyrazole ring can be accomplished using reagents like oxalyl chloride, which carboxylates the ring via an intermediate acid chloride.[10]

-

Multicomponent Reactions (MCRs): One-pot MCRs provide an efficient pathway to complex, highly substituted pyrazole carboxylic acids by combining three or more starting materials in a single step, often with high atom economy.[11][12][13]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pentynoic-acid-stp-ester.com [pentynoic-acid-stp-ester.com]

- 10. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 13. Pyrazole synthesis [organic-chemistry.org]

exploring the chemical space of 3-tert-butyl-pyrazole derivatives

An In-depth Technical Guide to the Chemical Space of 3-tert-Butyl-Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4] The incorporation of a bulky tert-butyl group at the 3-position of the pyrazole ring often influences the compound's lipophilicity, metabolic stability, and steric interactions with biological targets, making 3-tert-butyl-pyrazole a key starting point for exploring novel chemical space in drug discovery.

This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 3-tert-butyl-pyrazole derivatives. It includes detailed experimental protocols, quantitative biological data, and visual diagrams of key workflows and relationships to aid researchers in this field.

Synthetic Strategies for 3-tert-Butyl-Pyrazole Derivatives

The synthesis of 3-tert-butyl-pyrazole derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. Modifications to the pyrazole core are then achieved through various functionalization reactions.

A general workflow for the synthesis and functionalization of these derivatives is outlined below. This process often begins with a key intermediate, such as 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, which can be further modified.

Caption: General workflow for synthesizing functionalized 3-tert-butyl-pyrazole derivatives.

Experimental Protocols

Detailed methodologies for the synthesis of representative 3-tert-butyl-pyrazole derivatives are provided below.

Protocol 1: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [1][5]

This protocol describes a triethylamine-mediated sulfonamidation reaction.

-

Reaction Setup: A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) is prepared in 2.0 mL of acetonitrile.

-

Reaction Execution: The mixture is stirred at room temperature for 12 hours.

-

Work-up: The solvent is evaporated under reduced pressure. 5.0 mL of distilled water is added to the residue.

-

Extraction: The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.

-

Purification: The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the final product.

Protocol 2: One-Pot Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine [6][7]

This protocol details a solvent-free condensation followed by a reduction.

-

Condensation: A 10.0 mL open-topped tube is charged with 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (153 mg, 1.0 mmol) and p-methoxybenzaldehyde (136 mg, 1.0 mmol).

-

Heating: The mixture is heated in a sand bath at 120 °C for 2 hours under solvent-free conditions. Water vapor that condenses on the tube walls is removed with a cotton-tipped spatula.

-

Reduction: The reaction mixture is cooled to room temperature, and 3.0 mL of methanol is added. Sodium borohydride (76 mg, 2.0 mmol) is then added portion-wise over 5 minutes.

-

Reaction Execution: The mixture is stirred at room temperature for 30 minutes.

-

Quenching and Extraction: The reaction is quenched by adding 5.0 mL of distilled water. The aqueous phase is extracted three times with 5.0 mL of ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Biological Activity and Structure-Activity Relationship (SAR)

Derivatives of 3-tert-butyl-pyrazole have been investigated for a variety of biological activities. A notable study explored a series of pyrazole-imidazoline hybrids as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8]

SAR Analysis Workflow

The exploration of the chemical space involves a systematic process of designing, synthesizing, and testing new analogues to build a structure-activity relationship model.

Caption: An iterative workflow for exploring SAR in drug discovery.

Quantitative Biological Data

The following table summarizes the in vitro activity of a series of 1-aryl-1H-pyrazole-imidazoline derivatives against the intracellular amastigote form of T. cruzi and their cytotoxicity against Vero cells.[8] The analysis revealed that potency was increased with Br, Cl, and methyl substituents in the para-position of the 1-aryl group.[8]

| Compound ID | R-group (para-substituent on 1-aryl) | IC₅₀ (µM) vs. T. cruzi | CC₅₀ (µM) vs. Vero Cells | Selectivity Index (CC₅₀/IC₅₀) |

| 3g | -Br | 6.09 ± 0.52 | > 500 | > 82.1 |

| 3j | -Cl | 2.75 ± 0.62 | 479.66 ± 1.12 | 174.4 |

| 3m | -CH₃ | 3.58 ± 0.25 | 205.14 ± 1.08 | 57.3 |

| Bz | Benznidazole (Reference Drug) | 4.67 ± 0.22 | > 500 | > 107.1 |

Data sourced from[8]. IC₅₀ represents the half-maximal inhibitory concentration. CC₅₀ represents the half-maximal cytotoxic concentration.

Biological Assay Protocol

Protocol 3: In Vitro Assay for Anti-T. cruzi Activity [8]

This protocol is used to determine the efficacy of compounds against intracellular parasites.

-

Cell Culture: Vero cells are plated in 96-well microplates and incubated for 24 hours to allow for cell adhesion.

-

Infection: The cell monolayers are then infected with trypomastigote forms of T. cruzi. After a 24-hour incubation, the medium is replaced to remove non-penetrated parasites.

-

Compound Treatment: The infected cells are incubated with various concentrations of the test compounds (e.g., from 15.62 to 500 µM) for 72 hours.

-

Viability Staining: After incubation, the cells are fixed with paraformaldehyde and stained with DAPI (4′,6-diamidino-2-phenylindole) to visualize the nuclei of both host cells and parasites.

-

Image Acquisition and Analysis: The plates are read using a high-content imaging system. The number of intracellular amastigotes and host cells are automatically counted.

-

Data Calculation: The IC₅₀ value is calculated by comparing the number of parasites in treated wells to untreated controls using non-linear regression analysis. Cytotoxicity (CC₅₀) is determined in parallel on uninfected Vero cells.

Conclusion and Future Directions

The 3-tert-butyl-pyrazole scaffold is a versatile and valuable starting point for the development of new therapeutic agents. The synthetic accessibility of this core allows for extensive functionalization, enabling a thorough exploration of its chemical space. As demonstrated by studies on anti-trypanosomal agents, systematic modification of substituents on the pyrazole ring system can lead to compounds with high potency and selectivity.[8]

Future research should focus on expanding the diversity of substituents at multiple positions of the pyrazole core, investigating a broader range of biological targets, and performing in-depth pharmacokinetic and in vivo studies on the most promising leads. The combination of efficient synthetic methodologies, high-throughput screening, and rational drug design will continue to unlock the therapeutic potential of this important class of molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine - ProQuest [proquest.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic Acid: An Experimental Protocol

Abstract

This application note provides a detailed experimental protocol for the synthesis of 3-tert-butyl-1H-pyrazole-5-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The described three-step synthesis is robust and proceeds through common organic transformations, beginning with a Claisen condensation to form a key β-dicarbonyl intermediate, followed by a Knorr pyrazole synthesis, and concluding with ester hydrolysis. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering a clear and reproducible method for obtaining the target compound.

Introduction